2-Bromo-4-cyclopentyl-5-methoxyaniline
Description
2-Bromo-4-cyclopentyl-5-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the 2-position, a cyclopentyl group at the 4-position, and a methoxy group at the 5-position. The bromine atom enhances electrophilic substitution reactivity, while the cyclopentyl group introduces steric bulk and modulates lipophilicity. Limited peer-reviewed data exist on this specific compound, necessitating comparisons with structurally related analogs to infer its properties.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-4-cyclopentyl-5-methoxyaniline |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-7-11(14)10(13)6-9(12)8-4-2-3-5-8/h6-8H,2-5,14H2,1H3 |
InChI Key |
HCOLTRUTDVMIJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CCCC2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 2-Bromo-4-(tert-butyl)-5-methoxyaniline
A closely related compound, 2-Bromo-4-(tert-butyl)-5-methoxyaniline (CAS# 1257834-30-2, purity 95% ), replaces the cyclopentyl group with a tert-butyl substituent. This substitution significantly alters steric and electronic properties.
Key Differences
Research Findings
Steric Effects : The tert-butyl group imposes greater steric hindrance than cyclopentyl due to its branched structure. This can slow reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura), where bulky substituents hinder catalyst access .
Other Structural Analogs
While direct data on other analogs (e.g., 2-Bromo-4-isopropyl-5-methoxyaniline) are unavailable, general trends in substituted anilines suggest:
- Electron-Donating Effects : Methoxy and alkyl groups donate electrons, activating the aromatic ring toward electrophilic substitution.
- Synthetic Utility : Bromine at the 2-position facilitates functionalization via halogen-metal exchange or nucleophilic aromatic substitution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
